S-Nitroso-N-acetylpenicillamine
Overview
Description
S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound with the formula ON S C (CH 3) 2 C H (N H Ac) CO 2 H . It is a green solid . SNAP is a nitrosothiol derivative that releases nitric oxide (NO) under physiological conditions . Because of its NO releasing properties, SNAP is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance .
Molecular Structure Analysis
SNAP is among the most common nitric oxide (NO)-donor molecules . Its solid-state photolytic decomposition has potential for inhaled nitric oxide (iNO) therapy .
Chemical Reactions Analysis
SNAP, an NO donor molecule, was covalently immobilized on Titanium Dioxide Nanoparticles (TiNPs) to form the NO-releasing TiNP–SNAP nanoparticles . The TiNPs were silanized with 3-aminopropyl triethoxysilane, and N-acetyl-d-penicillamine was grafted to them via an amide bond .
Physical And Chemical Properties Analysis
Incorporating 10 wt % of SNAP into Elast-eon E2As reduces the ultimate tensile strength by only 20% . The inclusion of SNAP did not significantly affect the surface chemistry or roughness of E2As polymer .
Scientific Research Applications
Antibacterial Interface Applications
SNAP has been used to create antibacterial interfaces in healthcare and medical devices . Infection remains a significant challenge in healthcare, with two million healthcare-associated infections reported annually in the U.S. alone . Researchers have grafted SNAP onto silicone oil to create a new material (SNAP–Si) that exhibits proactive antibacterial effects . This material has shown potential in reducing infection challenges associated with medical devices .
Nitric Oxide (NO) Release
SNAP is a nitric oxide (NO) donor . It has been used in proliferation assays to generate nitric oxide (NO) in cell cultures . The release of NO under physiological conditions makes SNAP a useful tool for studying the pharmacological and physiological actions of NO .
Vasodilation and Smooth Muscle Relaxation
SNAP has been identified as a vasodilator and a smooth muscle relaxant . These properties make it valuable in the study and treatment of conditions related to blood vessels and smooth muscle tissues .
Lymphocyte Activation
SNAP has been used as a lymphocyte activator . This property is important in the study of immune responses and the development of immunotherapies .
Blocking Activity of Endogenous Transglutaminase (TG2)
SNAP has been used to block the activity of endogenous transglutaminase (TG2) . TG2 is an enzyme involved in protein cross-linking, and its activity is implicated in various diseases, including neurodegenerative diseases and cancer .
Soluble Guanylyl Cyclase Activation
SNAP activates soluble guanylyl cyclase , an enzyme that catalyzes the conversion of GTP to cyclic GMP. This activation plays a crucial role in many biological processes, including vasodilation and inhibition of platelet aggregation .
Mechanism of Action
Target of Action
S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound that serves as a model for the general class of S-nitrosothiols . It is a potent vasodilator in vitro and in vivo . Its primary targets include vascular smooth muscle cells, leukocytes, and cysteine proteases . It also activates soluble guanylyl cyclase .
Mode of Action
SNAP releases nitric oxide (NO) under physiological conditions . This release of NO mimics the actions of nitric oxide, including the relaxation of isolated bovine coronary artery rings . It inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases .
Biochemical Pathways
SNAP affects several biochemical pathways. It induces Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulating genes involved in cardiac muscle tissue development and oxytocin signaling pathway . It also activates soluble guanylyl cyclase .
Pharmacokinetics
SNAP begins to evolve nitric oxide immediately upon solubilization in aqueous buffers, with a half-life of 10 hours . This makes it a useful tool for studying the pharmacological and physiological actions of NO .
Result of Action
The release of NO from SNAP has several effects at the molecular and cellular level. It relaxes isolated bovine coronary artery rings , inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases . It also stabilizes the transactive form of hypoxia-inducible factor-1α (HIF-1α), leading to the induction of HIF-1α target genes such as vascular endothelial growth factor and carbonic anhydrase 9 .
Safety and Hazards
SNAP causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Future Directions
SNAP has been demonstrated to be a strong antimicrobial and potent antithrombotic agent . SNAP-incorporated E2As stored at room temperature for over 6 months retained 87% of its initial SNAP content . Stored and fresh films exhibited similar NO release kinetics over an 18 day period . SNAP is a promising and versatile nanoparticle that can significantly impact the usage of TiNPs in a wide variety of applications, such as biomaterial coatings, tissue engineering scaffolds, or wound dressings .
properties
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897531 | |
Record name | S-Nitroso-N-acetylpenicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Nitroso-N-acetylpenicillamine | |
CAS RN |
79032-48-7 | |
Record name | S-Nitroso-N-acetylpenicillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79032-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Nitroso-N-acetylpenicillamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Nitroso-N-acetylpenicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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